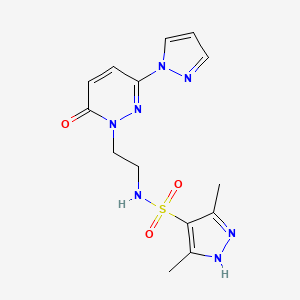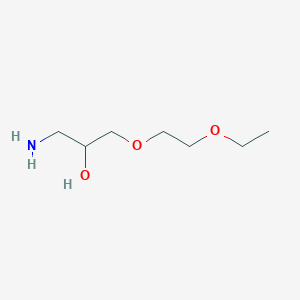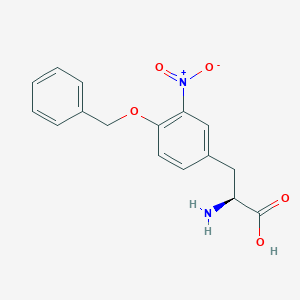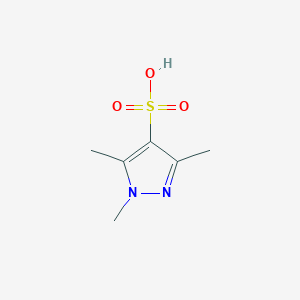![molecular formula C15H8N4O3S3 B2490553 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477280-61-8](/img/structure/B2490553.png)
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide often involves multi-step chemical processes. For instance, a related compound, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, was synthesized from 3,3-diamino-2-nitrothioacrylamides, demonstrating complex organic reactions and isomerization processes under various conditions (Argilagos et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography. This technique has been employed to confirm the structure of similar compounds, providing insights into their conformational and crystallographic characteristics (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds in this category typically exhibit a variety of chemical reactions due to their complex structures. For example, the benzothiazole derivatives have been studied for their gelation behavior, displaying interactions like π-π interaction and S⋯O interaction, indicative of their complex chemical behavior (Yadav & Ballabh, 2020).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. For instance, the crystal and molecular structure can determine the stability and form of the compound, as seen in studies involving similar benzothiazole derivatives (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound would be complex, given its structure. Similar compounds have shown a range of activities, such as antimicrobial, antifungal, and anticancer properties, influenced by their chemical structures and the presence of specific functional groups (Senthilkumar et al., 2021).
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Diuretic Activity : The synthesis of derivatives related to N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has been explored, with compounds showing promising diuretic activity. For instance, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide demonstrated significant diuretic effects in vivo (Yar & Ansari, 2009).
Antibacterial, Antifungal, and Anticancer Properties : Certain derivatives have been synthesized and characterized for their antibacterial, antifungal, and anticancer activities. These compounds were evaluated against various pathogens and cancer cell lines, showing significant potential in these areas (Senthilkumar et al., 2021).
Antimicrobial Agents : New derivatives have shown potent antimicrobial properties against both bacterial and fungal species. These compounds displayed considerable efficacy, with some showing high levels of activity and others being evaluated for their relationship between antimicrobial activity and molecular properties (Incerti et al., 2017).
Chemical Reactivity and Characterization
Physicochemical Characterization and Reactivity : The physicochemical properties and reactivity of related compounds have been studied. This includes the synthesis of N-(1-naphthyl)furan-2-carboxamide and its conversion into other relevant compounds, demonstrating the versatility and chemical reactivity of these derivatives (Aleksandrov & El’chaninov, 2017).
Photo-Physical Characteristics : The photo-physical properties of some derivatives have been explored, with a focus on their absorption-emission properties. The effects of solvent polarity on these properties were also studied, indicating their potential application in photo-physical and fluorescence-based studies (Padalkar et al., 2011).
Miscellaneous Applications
- Chemosensors for Cyanide Anions : Certain derivatives have been developed as chemosensors for cyanide anions, showcasing their potential in analytical chemistry and environmental monitoring. These compounds change color or fluorescence in response to cyanide, making them useful for detection purposes (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like the one in your molecule, are known to interact with a variety of biological targets. For instance, some thiazole derivatives have been found to act as agonists of Rev-ErbA , a nuclear receptor involved in regulating circadian rhythm and metabolism .
Mode of Action
The interaction of these compounds with their targets often involves binding to a specific site on the target protein, which can modulate the protein’s activity. For example, Rev-ErbA agonists increase the constitutive repression of genes regulated by Rev-ErbA .
Biochemical Pathways
The activation of Rev-ErbA by agonists can affect various biochemical pathways, including those involved in circadian rhythm and metabolism . The specific pathways affected by your compound would depend on its exact target(s).
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For instance, compounds with a nitrothiophene group may have certain pharmacokinetic properties , but the exact properties of your compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, activation of Rev-ErbA can increase exercise capacity by increasing mitochondria counts in skeletal muscle .
properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S3/c20-13(14-16-9-3-1-2-4-11(9)25-14)18-15-17-10(7-24-15)12-5-8(6-23-12)19(21)22/h1-7H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBGPJWCZSIXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)



![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)




![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)
